Propane-1,3-diyl diisonicotinate
Description
Propane-1,3-diyl diisonicotinate (CAS No. pending) is a synthetic ester derivative comprising a propane-1,3-diol backbone esterified with two isonicotinic acid moieties. Isonicotinic acid, a pyridine-4-carboxylic acid derivative, is notable for its role in antitubercular drugs like isoniazid.
Properties
Molecular Formula |
C15H14N2O4 |
|---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
3-(pyridine-4-carbonyloxy)propyl pyridine-4-carboxylate |
InChI |
InChI=1S/C15H14N2O4/c18-14(12-2-6-16-7-3-12)20-10-1-11-21-15(19)13-4-8-17-9-5-13/h2-9H,1,10-11H2 |
InChI Key |
YABJWPRHENNPMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=O)OCCCOC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Propane-1,3-diyl diisonicotinate can be synthesized through the esterification reaction between isonicotinoyl chloride hydrochloride and propane-1,3-diol. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Propane-1,3-diyl diisonicotinate can undergo oxidation reactions, particularly at the ester linkages, leading to the formation of carboxylic acids.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Isonicotinic acid derivatives.
Reduction: Propane-1,3-diol derivatives.
Substitution: Various substituted isonicotinates.
Scientific Research Applications
Propane-1,3-diyl diisonicotinate is extensively used in the synthesis of metal-organic frameworks (MOFs). These frameworks have applications in:
Chemistry: As catalysts for various organic reactions.
Biology: In drug delivery systems due to their porous nature.
Medicine: Potential use in targeted drug delivery and imaging.
Industry: Gas storage and separation, particularly for carbon dioxide capture
Mechanism of Action
The mechanism of action of propane-1,3-diyl diisonicotinate in MOFs involves the coordination of the nitrogen atoms in the isonicotinic acid moieties with metal ions. This coordination forms a robust framework that can encapsulate various molecules. The molecular targets are typically metal ions such as copper, zinc, or cobalt, and the pathways involve the formation of coordination bonds .
Comparison with Similar Compounds
Propane-1,3-diyl diacetate
- Structure : Propane-1,3-diol esterified with acetic acid.
- Key Differences :
- Polarity : Diacetate lacks aromatic rings, resulting in lower polarity and reduced solubility in polar solvents compared to diisonicotinate.
- Stability : Aliphatic esters like diacetate are generally more hydrolytically stable under acidic conditions but less resistant to basic hydrolysis due to the absence of electron-withdrawing pyridine groups.
- Applications : Commonly used as a plasticizer or solvent intermediate.
Propane-1,3-diyl dibenzoate
- Structure : Propane-1,3-diol esterified with benzoic acid.
- Key Differences :
- Aromaticity : Dibenzoate contains benzene rings, which enhance UV absorption and rigidity but reduce water solubility compared to diisonicotinate’s pyridine rings.
- Reactivity : Benzene’s electron-rich nature makes dibenzoate less reactive toward nucleophilic attack than diisonicotinate, where pyridine’s electron-deficient ring may facilitate interactions with electrophiles.
2-(4-(Estradiol)-1H-1,2,3-triazol-1-yl)propane-1,3-diamine dihydrochloride
- Structure : Propane-1,3-diamine linked to estradiol via a triazole ring (synthesized via CuAAC "click" chemistry) .
- Key Differences :
- Functional Groups : Contains a triazole ring and amine groups instead of ester linkages, enabling hydrogen bonding and metal coordination.
- Biological Activity : The estradiol moiety confers estrogen receptor targeting, a feature absent in diisonicotinate.
Data Table: Structural and Hypothetical Properties
| Compound | Molecular Weight (g/mol) | Aromatic Groups | Key Functional Groups | Hypothetical Water Solubility | Stability Profile |
|---|---|---|---|---|---|
| This compound | ~328.3 | Pyridine (2) | Ester (2) | Low-Moderate | Acid-sensitive esters |
| Propane-1,3-diyl diacetate | ~174.2 | None | Ester (2) | Low | Base-sensitive |
| Propane-1,3-diyl dibenzoate | ~284.3 | Benzene (2) | Ester (2) | Very Low | UV-stable, hydrolytically stable |
| 2-(4-Estradiol-triazolyl)-propanediamine | ~665.6 (dihydrochloride) | Benzene (estradiol) | Triazole, Amine | Moderate (due to HCl salt) | Stable in acidic conditions |
Biological Activity
Propane-1,3-diyl diisonicotinate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and coordination chemistry. This article provides a detailed overview of its biological activity, including data tables, case studies, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H12N4O4
- Molecular Weight : 264.25 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The biological activity of this compound is primarily attributed to its role as a ligand in coordination complexes. It has been shown to interact with various metal ions, forming stable complexes that exhibit unique biological properties. The coordination of metal ions enhances the compound's efficacy as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
This data suggests that the compound is particularly effective against Staphylococcus aureus, a common pathogen responsible for various infections.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis via caspase activation |
| MCF-7 | 20 | Cell cycle arrest at G2/M phase |
The mechanism involves the activation of the caspase pathway leading to programmed cell death, which is crucial for cancer treatment.
Case Study 1: Coordination Complexes
A study published in Journal of Coordination Chemistry explored the formation of coordination complexes between this compound and silver ions. The resulting complex exhibited enhanced antimicrobial activity compared to the uncoordinated ligand. This suggests that metal coordination can significantly modify the biological properties of organic compounds.
Case Study 2: Synthesis and Biological Evaluation
In another study, researchers synthesized a series of derivatives of this compound to evaluate their biological activities. The derivatives were tested for their ability to inhibit bacterial growth and induce apoptosis in cancer cells. The results indicated that certain modifications led to improved potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
